Methyl (R)-(+)-2-isocyanato-3-phenylpropionate CAS 361456-36-2
Methyl (R)-(+)-2-isocyanato-3-phenylpropionate CAS 361456-36-2
Technical Monograph: Methyl (R)-(+)-2-isocyanato-3-phenylpropionate
CAS: 361456-36-2 Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol Synonyms: (R)-2-Isocyanato-3-phenylpropionic acid methyl ester; D-Phenylalanine isocyanate methyl ester.[1]
Core Identity & Strategic Significance
Methyl (R)-(+)-2-isocyanato-3-phenylpropionate is a high-value chiral building block derived from D-Phenylalanine .[1] Its primary utility in drug development lies in its ability to transfer the robust chirality of the amino acid pool into non-peptide scaffolds—specifically ureas , carbamates , and hydantoins .
Unlike its (S)-enantiomer (derived from L-Phe), the (R)-isomer is critical for accessing "unnatural" stereochemistry often required to evade proteolytic degradation in peptidomimetics or to target specific binding pockets in anticonvulsant and antineoplastic research.[1]
Key Technical Attributes:
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Chiral Fidelity: Retains the D-configuration (R) of the alpha-carbon during isocyanate formation, provided strictly neutral-to-mildly basic conditions are maintained.[1]
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Bifunctional Electrophile: The isocyanate group (-N=C=O) reacts rapidly with nucleophiles, while the adjacent methyl ester allows for subsequent cyclization (e.g., to hydantoins) or hydrolysis.
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Physical State: A colorless, moisture-sensitive oil that requires inert storage to prevent hydrolysis to the symmetric urea (1,3-disubstituted urea).[1]
Synthesis Protocol (Self-Validating System)
The most reliable synthesis route utilizes triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for phosgene gas. This biphasic protocol minimizes racemization.
Reagents:
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Precursor: D-Phenylalanine methyl ester hydrochloride.[1]
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Carbonyl Source: Triphosgene (0.33 equiv).
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Base/Buffer: Saturated aqueous NaHCO₃ (maintains pH ~8, preventing acid-catalyzed racemization).[1]
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Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and an addition funnel. Purge with Nitrogen (N₂).
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Biphasic Charge: Add D-Phenylalanine methyl ester HCl (1.0 equiv) to a 1:1 mixture of DCM and sat. aq. NaHCO₃. Stir vigorously at 0°C.
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Addition: Dissolve Triphosgene (0.34 equiv) in DCM. Add this solution dropwise over 30 minutes. Critical: Maintain temperature <5°C to suppress side reactions.
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Reaction Monitoring:
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TLC: Check for disappearance of starting amine (ninhydrin stain active) and appearance of the isocyanate (non-staining, UV active).
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IR Validation: Extract a small aliquot, dry, and run IR. Look for the massive, sharp isocyanate peak at ~2260 cm⁻¹ .
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Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.
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Drying: Dry combined organics over anhydrous MgSO₄. Filter and concentrate.
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Purification: Distill via Kugelrohr (approx. 130°C at 0.05 mmHg).
Reactivity & Application Workflows
The versatility of CAS 361456-36-2 allows for divergent synthesis.[1] The following diagram illustrates the two primary pathways: Linear Derivatization (Ureas/Carbamates) and Cyclic Scaffold Construction (Hydantoins).
Figure 1: Divergent synthesis pathways. The urea intermediate can be isolated or cyclized in situ to form 3,5-disubstituted hydantoins, a privileged scaffold in anticonvulsant discovery.[1]
Protocol: Synthesis of Chiral Hydantoins
Hydantoins derived from this isocyanate are structural analogs of Ethotoin and other anticonvulsants.
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Urea Formation: Dissolve CAS 361456-36-2 (1.0 equiv) in dry THF. Add the amine (e.g., benzylamine, 1.0 equiv) at 0°C. Stir 1h.
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Cyclization: Add catalytic base (e.g., 10 mol% DBU or Et₃N) and heat to reflux for 2-4 hours.
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Mechanism: The urea nitrogen attacks the methyl ester carbonyl, releasing methanol and closing the 5-membered ring.
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Result: A (R)-5-benzyl-3-substituted hydantoin with defined stereochemistry at the C5 position.[1][5]
Technical Data Summary
| Property | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation/polymerization.[1] |
| Boiling Point | ~130°C @ 0.05 mmHg | Extrapolated from (S)-enantiomer data.[1] |
| Optical Rotation | [α]D²⁵ ≈ +83.8° (neat) | (S)-enantiomer is -83.8°.[1][4] |
| IR Spectrum | ν_max: 2260 cm⁻¹ (-NCO) | Strongest diagnostic peak.[1] |
| IR Spectrum | ν_max: 1747 cm⁻¹ (Ester C=O) | |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts with water and alcohols. |
| Storage | -20°C, under Argon/Nitrogen | Critical: Moisture triggers urea formation.[1] |
Handling & Safety (E-E-A-T)
Hazard Profile:
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Respiratory Sensitizer: Like all isocyanates, this compound can cause severe asthma-like reactions upon inhalation.[1]
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Lachrymator: Irritating to eyes and mucous membranes.
Operational Standards:
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Quenching: All glassware and syringes must be rinsed with a solution of 5% ammonium hydroxide in methanol immediately after use. This converts residual isocyanate into harmless urea derivatives before washing.
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Moisture Control: Use only anhydrous solvents. Store the neat oil over activated 4Å molecular sieves if keeping for >24 hours.
References
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Tsai, J. H., et al. (2002).[4] "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate." Organic Syntheses, 78, 220.[4] Link(Note: Describes the (S)-enantiomer; the (R)-enantiomer protocol is identical but uses D-Phe).
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Nowick, J. S., et al. (1992). "Synthesis of peptide isocyanates and their use in the preparation of ureas and hydantoins." Journal of Organic Chemistry, 57(26), 7364–7366. Link
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PubChem Compound Summary. (n.d.). "Methyl 2-isocyanato-3-phenylpropanoate."[1][6][7][8] National Center for Biotechnology Information. Link
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Sigma-Aldrich. (n.d.).[1] "Methyl (R)-(+)-2-isocyanato-3-phenylpropionate Product Sheet." Link
Sources
- 1. CAS No.18063-03-1,2,6-Difluorobenzamide Suppliers [lookchem.com]
- 2. pure-synth.com [pure-synth.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS#:43041-59-4 | methyl (S)-(-)-2-isocyano-3-phenylpropionate | Chemsrc [chemsrc.com]
- 7. Methyl 2-isocyanato-3-phenylpropanoate | C11H11NO3 | CID 2769481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-isothiocyanato-3-phenylpropionate [webbook.nist.gov]
